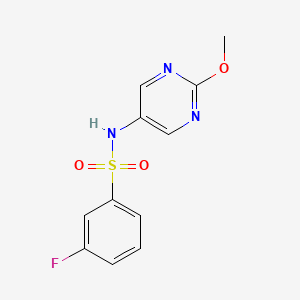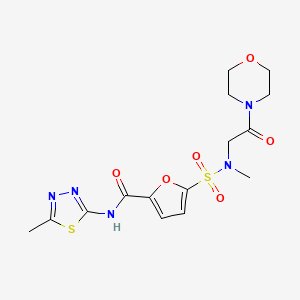
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule known for its diverse pharmacological effects. It has been explored extensively for its potential applications in various scientific fields, including medicinal chemistry and industrial chemistry. It is a purine derivative, and its structure includes both hydrophilic and hydrophobic components, making it a unique compound of interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions starting from purine derivatives and various substituents. A typical synthetic route may include:
Alkylation of the purine nucleus at the N-8 position with sec-butylamine.
Substitution reaction at the N-7 position with a halogenated intermediate (often involving a reaction with 4-chlorophenoxy-2-hydroxypropyl bromide).
Final steps often involve purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods
On an industrial scale, the production methods may be optimized for yield and purity. Techniques such as continuous flow reactions, use of catalysts to reduce reaction time, and automated purification methods are commonly employed.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the sec-butylamino side chain.
Reduction: : Reduction reactions may target the halogen group or the hydroxyl group within the structure.
Substitution: : Nucleophilic substitution can occur at various positions, especially on the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly using hydrogen gas with a palladium catalyst.
Substitution: : Utilization of nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Generation of dehalogenated or alcohol derivatives.
Substitution: : Formation of various substituted derivatives, enhancing the compound’s pharmacological profile.
科学研究应用
Chemistry
The compound's reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and complex molecular architectures.
Biology
In biological studies, it serves as a model compound for investigating enzyme interactions and receptor binding, particularly due to its ability to mimic purine nucleotides.
Medicine
In medicinal chemistry, this compound has been explored for its potential as an anti-inflammatory agent, a cardiovascular therapeutic, and a modulator of various metabolic pathways.
Industry
Its unique chemical properties have led to its use in developing specialty chemicals, including catalysts and polymers.
作用机制
The mechanism by which 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects typically involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes such as phosphodiesterases and kinases, receptor sites including adenosine receptors, and ion channels.
Pathways Involved: : Modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP).
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant properties, similar in structure but lacks the sec-butylamino and chlorophenoxy substituents.
Theobromine (3,7-Dimethylxanthine): : Found in cocoa, similar mechanism but different pharmacological effects due to structural differences.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases, structurally related but with different substituents influencing its activity.
Highlighting Uniqueness
The uniqueness of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of substituents which provide a distinct pharmacological profile. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-5-12(2)22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-8-6-13(21)7-9-15/h6-9,12,14,27H,5,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQUWANMCBFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
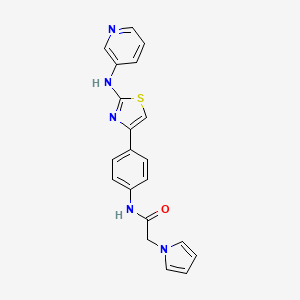
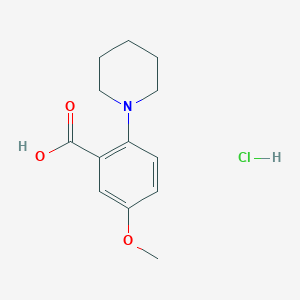
![(2E)-2-(benzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B2843778.png)
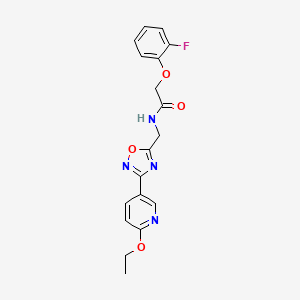
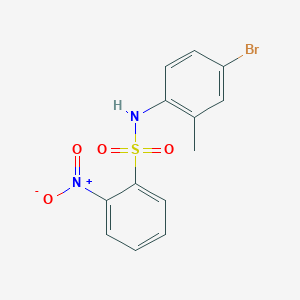
![2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)
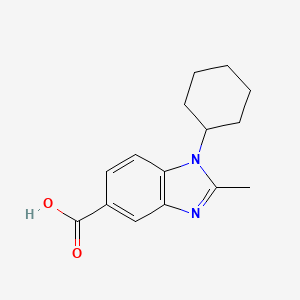
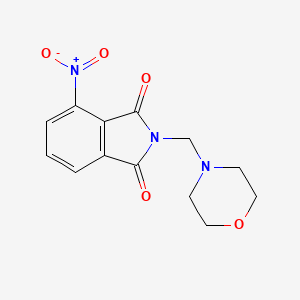
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)
![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)


